molecular formula C15H25BrCl2N2O2 B4177262 N-[(5-bromo-2-ethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride

N-[(5-bromo-2-ethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride

Cat. No.: B4177262
M. Wt: 416.2 g/mol
InChI Key: XQPVLDMBYTXPSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-bromo-2-ethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride is a synthetic organic compound that belongs to the class of benzylamines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromo-2-ethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride typically involves multiple steps:

    Ethoxylation: The addition of an ethoxy group to the benzyl ring.

    Formation of the Morpholine Ring: The synthesis of the morpholine ring, which is then attached to the ethanamine backbone.

    Final Assembly: The combination of the brominated, ethoxylated benzyl ring with the morpholine-ethanamine structure, followed by the formation of the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale chemical reactors, precise control of reaction conditions (temperature, pressure, pH), and purification steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromo-2-ethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The bromine atom or the ethoxy group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to remove the bromine atom or modify the morpholine ring.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in a different halogenated benzylamine.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying cellular processes or as a probe in biochemical assays.

    Medicine: Possible applications in drug development or as a pharmacological tool.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-[(5-bromo-2-ethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromo-5-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride
  • N-(5-chloro-2-ethoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride
  • N-(5-bromo-2-methoxybenzyl)-2-(4-piperidinyl)ethanamine dihydrochloride

Uniqueness

N-[(5-bromo-2-ethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride is unique due to the specific combination of functional groups (bromine, ethoxy, morpholine) that confer distinct chemical and biological properties, making it valuable for specialized applications.

Properties

IUPAC Name

N-[(5-bromo-2-ethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrN2O2.2ClH/c1-2-20-15-4-3-14(16)11-13(15)12-17-5-6-18-7-9-19-10-8-18;;/h3-4,11,17H,2,5-10,12H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQPVLDMBYTXPSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)CNCCN2CCOCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25BrCl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(5-bromo-2-ethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride
Reactant of Route 2
Reactant of Route 2
N-[(5-bromo-2-ethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride
Reactant of Route 3
Reactant of Route 3
N-[(5-bromo-2-ethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-[(5-bromo-2-ethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride
Reactant of Route 5
N-[(5-bromo-2-ethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride
Reactant of Route 6
Reactant of Route 6
N-[(5-bromo-2-ethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.